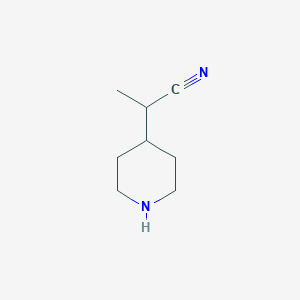

2-(Piperidin-4-yl)propanenitrile

Description

2-(Piperidin-4-yl)propanenitrile is a nitrile-containing compound featuring a piperidine ring substituted at the 4-position with a propanenitrile group. Its molecular formula is C₈H₁₃N₂, with a molecular weight of 137.20 g/mol. The compound’s structure combines the rigidity of the piperidine ring with the electron-withdrawing nitrile group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, and ligands for catalysis .

The nitrile group enhances metabolic stability compared to esters or amides, while the piperidine moiety provides conformational flexibility for target binding. This compound is often utilized in the synthesis of bioactive molecules, including kinase inhibitors and neurotransmitter analogs .

Properties

CAS No. |

256411-45-7 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-piperidin-4-ylpropanenitrile |

InChI |

InChI=1S/C8H14N2/c1-7(6-9)8-2-4-10-5-3-8/h7-8,10H,2-5H2,1H3 |

InChI Key |

LRWFHPWEQXPIDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of photochemical methods to obtain bicyclic piperidinones, which can then be reduced to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods typically involve the use of Grignard reagents and other organometallic compounds to facilitate the formation of the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the piperidine ring.

Major Products

The major products formed from these reactions include various substituted piperidines, amines, and nitrile oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Piperidin-4-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propanenitrile involves its interaction with specific molecular targets within biological systems. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Derivatives

| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Piperidine + propanenitrile | Nitrile, tertiary amine | C₈H₁₃N₂ | 137.20 |

| Ethyl 2-(piperidin-4-yl)acetate | Piperidine + ethyl acetate | Ester, tertiary amine | C₉H₁₇NO₂ | 183.24 |

| N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide | Piperidine + propanamide + aryl | Amide, aryl, fluorine substituents | C₂₂H₂₆F₂N₂O | 372.5 |

| (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | Piperidine + propanenitrile + heterocycle | Nitrile, amino, ethynyl, indole | C₂₁H₂₂N₆ | 358.45 |

Key Observations :

- Nitrile vs. Ester/Amide : The nitrile group in this compound offers greater metabolic stability and resistance to hydrolysis compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) or amides (e.g., fentanyl analogs) .

- Aryl Substituents : The fentanyl analog () includes aromatic fluorine substituents, enhancing lipophilicity and blood-brain barrier penetration, whereas this compound lacks aromaticity, favoring solubility in polar solvents .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Key Findings :

- Lipophilicity : The fentanyl analog’s high LogP (~3.5) reflects its aryl substituents, favoring CNS penetration, while this compound’s lower LogP (~1.2) suits peripheral targets .

- Solubility: Ethyl 2-(piperidin-4-yl)acetate’s ester group improves solubility in ethanol, whereas the nitrile derivative’s moderate solubility in DMSO aligns with its use in pharmaceutical screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.